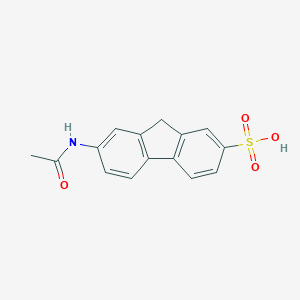

7-acetamido-9H-fluorene-2-sulfonic acid

カタログ番号:

B224634

CAS番号:

13110-79-7

分子量:

303.3 g/mol

InChIキー:

VPQAMYCJUMQIMU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

7-Acetamido-9H-fluorene-2-sulfonic acid is a sulfonated fluorene derivative characterized by a bicyclic aromatic system (two fused benzene rings with a five-membered central ring).

特性

CAS番号 |

13110-79-7 |

|---|---|

分子式 |

C15H13NO4S |

分子量 |

303.3 g/mol |

IUPAC名 |

7-acetamido-9H-fluorene-2-sulfonic acid |

InChI |

InChI=1S/C15H13NO4S/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(21(18,19)20)3-5-15(11)14/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20) |

InChIキー |

VPQAMYCJUMQIMU-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)O |

正規SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)O |

同義語 |

7-acetamido-9H-fluorene-2-sulfonic acid |

製品の起源 |

United States |

類似化合物との比較

Naphthalenesulfonic Acids (e.g., 1-Naphthylamine-4-Sulfonic Acid)

Structural Differences :

- Core Structure : Naphthalenesulfonic acids feature two fused benzene rings (naphthalene), whereas 7-acetamido-9H-fluorene-2-sulfonic acid has a fluorene backbone with an additional five-membered ring. This difference increases steric bulk and alters electronic properties .

- Substituents: Amino (-NH₂) or hydroxyl groups in naphthalenesulfonic acids (e.g., 1-naphthylamine-4-sulfonic acid) contrast with the acetamido group in the target compound, affecting solubility and reactivity. Acetamido groups may reduce direct toxicity compared to free amines .

Functional Comparison :

- Applications : Naphthalenesulfonic acids are widely used in azo dyes (e.g., Acid Blue 116) and surfactants. The fluorene derivative’s larger structure might improve thermal stability in high-performance materials .

- Solubility : Naphthalenesulfonic acids are moderately soluble in water (e.g., 1-naphthylamine-4-sulfonic acid sodium salt), while the fluorene analog’s solubility depends on pH due to the ionizable sulfonic acid group .

Table 1: Key Properties of Naphthalenesulfonic Acids vs. Fluorene Derivatives

Per- and Polyfluoroalkyl Substances (PFAS) (e.g., 6:2 FTSA)

Structural Differences :

- Fluorination : PFAS like 6:2 FTSA (1H,1H,2H,2H-perfluorooctanesulfonic acid) feature fully fluorinated alkyl chains, whereas the target compound lacks fluorination. This impacts environmental persistence and bioaccumulation .

- Acid Strength : Sulfonic acid groups in both compounds confer strong acidity, but fluorinated chains in PFAS increase chemical stability and resistance to degradation .

Functional Comparison :

- Environmental Impact: PFAS are persistent organic pollutants (POPs) with long-term ecological risks.

- Applications : PFAS are used in firefighting foams and water-repellent coatings. The fluorene analog’s lack of fluorination limits its utility in similar high-performance applications but may align with greener chemistry initiatives .

Amino-Substituted Sulfonic Acids (e.g., Cleve’s Acid Derivatives)

Structural Differences :

- Amino vs. Acetamido: Amino groups in Cleve’s acid derivatives (e.g., 1-aminonaphthalene-7-sulfonic acid) are more reactive than acetamido groups, enabling diazotization reactions for dye synthesis. The acetamido group offers hydrolytic stability .

Functional Comparison :

- Dye Chemistry: Amino-substituted sulfonic acids are precursors to azo dyes (e.g., Direct Blue 71). The acetamido group in the fluorene derivative may require additional steps for activation, limiting its use in traditional dye synthesis .

- Toxicity: Acetamido groups may reduce direct mutagenicity compared to aromatic amines, which are known carcinogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。